N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
CAS No.:
VCID: VC10389968
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and Chemical ReactionsThe synthesis of thiophene and thiazole derivatives often involves condensation reactions or cyclization processes. For example, the formation of thiazoles can be achieved through the reaction of amines with carbonyl compounds in the presence of sulfur-containing reagents. Synthesis Steps:
Biological ActivitiesCompounds containing thiophene and thiazole rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties.
Research Findings and Future DirectionsWhile specific research findings on N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide are not available, studies on similar compounds suggest that modifications to the thiophene and thiazole rings can significantly impact biological activity. Future research should focus on synthesizing and testing derivatives with varying substituents to optimize their therapeutic potential. Future Research Directions:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide | ||||||||
Molecular Formula | C12H14N2OS2 | ||||||||
Molecular Weight | 266.4 g/mol | ||||||||
IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide | ||||||||
Standard InChI | InChI=1S/C12H14N2OS2/c1-3-4-10-5-9(7-16-10)11(15)14-12-13-8(2)6-17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) | ||||||||
Standard InChIKey | OEZASGCTUFKUTK-UHFFFAOYSA-N | ||||||||
SMILES | CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C | ||||||||
Canonical SMILES | CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C | ||||||||
PubChem Compound | 25237549 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume